Mtt-L-Lys(Fmoc)-OH
Description
Mtt-L-Lys(Fmoc)-OH, or N<sup>α</sup>-Fmoc-N<sup>ε</sup>-4-methyltrityl-lysine, is a dual-protected lysine derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group and is cleaved under basic conditions (e.g., piperidine), while the Mtt (4-methyltrityl) group shields the ε-amino side chain and is removed under mildly acidic conditions (e.g., 1% trifluoroacetic acid (TFA) in dichloromethane (DCM)) . This compound is critical for synthesizing cyclic peptides and branched structures, as selective deprotection of the Mtt group enables orthogonal modifications . Its synthesis involves a two-step process from lysine, achieving a 42% overall yield .
Structure
2D Structure
Properties
Molecular Formula |
C41H40N2O4 |
|---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid |
InChI |
InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)43-38(39(44)45)22-12-13-27-42-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,43H,12-13,22,27-28H2,1H3,(H,42,46)(H,44,45)/t38-/m0/s1 |
InChI Key |
HMHVOQADYNIPQL-LHEWISCISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Protection/Deprotection Chemistry
Orthogonal Protection Design
The synthesis of Mtt-L-Lys(Fmoc)-OH hinges on the sequential introduction of Fmoc and Mtt groups. The Mtt group’s stability under basic Fmoc deprotection conditions (20% piperidine in DMF) and its selective removal with mild acidic conditions (1% trifluoroacetic acid (TFA) in dichloromethane (DCM)) make it ideal for SPPS.
Table 1: Key Properties of Protecting Groups in this compound
| Protecting Group | Protection Site | Deprotection Conditions | Stability |
|---|---|---|---|
| Fmoc | α-Amino | 20% piperidine/DMF | Base-labile |
| Mtt | ε-Amino | 1% TFA/DCM | Acid-labile |
Stepwise Preparation Methods
Synthetic Route
The preparation involves three stages:
- Side-Chain Protection : L-lysine’s ε-amino group is protected with Mtt using 4-methyltrityl chloride in the presence of a base (e.g., N-methylmorpholine).
- α-Amino Protection : The α-amino group is subsequently protected with Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in DMF.
- Purification : Crude product is purified via flash chromatography or recrystallization, yielding ≥98% purity by HPLC.
Table 2: Representative Synthesis Protocol
| Step | Reagent/Condition | Solvent | Time | Yield |
|---|---|---|---|---|
| Mtt Protection | 4-Methyltrityl chloride, NMM | DCM | 12 h | 85% |
| Fmoc Protection | Fmoc-Osu, DIEA | DMF | 2 h | 90% |
| Deprotection (Mtt) | 1% TFA/DCM | DCM | 30 min | >95% |
Purification and Characterization Techniques
Chromatographic Methods
Applications in Peptide Synthesis
This compound enables:
Comparative Analysis with Related Derivatives
Mtt vs. Mmt Protection
While Mtt (4-methyltrityl) and Mmt (4-methoxytrityl) both offer acid-labile protection, Mmt requires milder deprotection (AcOH/TFE/DCM). However, Mtt’s higher hydrophobicity simplifies purification.
Table 3: Comparison of Lysine-Protecting Groups
| Group | Deprotection Acid Strength | Solubility | Compatibility |
|---|---|---|---|
| Mtt | 1% TFA | Low | Fmoc SPPS |
| Mmt | 0.5% TFA | Moderate | Boc SPPS |
| Dde | 2% Hydrazine | High | Orthogonal |
Challenges and Optimization Strategies
Common Pitfalls
Scalability
Industrial-scale synthesis employs continuous-flow reactors to enhance yield (92–95%) and reduce solvent waste.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Mtt-Lys(Fmoc)-OH undergoes deprotection reactions to remove the protective groups. The Fmoc group is typically removed using a base such as piperidine, while the Mtt group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: The deprotected lysine can then participate in coupling reactions with other amino acids to form peptide bonds. Common reagents for these reactions include carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Mtt Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed:
Deprotected Lysine: After removal of the protective groups, the primary product is lysine, which can then be used in further peptide synthesis.
Peptide Chains: Through coupling reactions, Mtt-Lys(Fmoc)-OH can be incorporated into longer peptide chains.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Mtt-Lys(Fmoc)-OH is widely used in the synthesis of peptides, allowing for the selective protection and deprotection of lysine residues.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides and proteins for research in protein structure and function.
Medicine:
Drug Development: Peptides synthesized using Mtt-Lys(Fmoc)-OH are used in the development of peptide-based therapeutics.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mechanism of Action
Protective Groups:
Fmoc Group: The Fmoc group protects the amino group of lysine during peptide synthesis. It is removed by a base such as piperidine, which cleaves the Fmoc group, allowing the amino group to participate in coupling reactions.
Mtt Group: The Mtt group protects the side-chain amino group of lysine. It is removed by trifluoroacetic acid (TFA) in dichloromethane (DCM), exposing the side-chain amino group for further reactions.
Molecular Targets and Pathways:
Peptide Bond Formation: The primary action of Mtt-Lys(Fmoc)-OH is to facilitate the formation of peptide bonds during solid-phase peptide synthesis. The protective groups ensure that only the desired amino groups participate in the reaction, preventing side reactions and ensuring the correct sequence of amino acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Mtt vs. Mmt Protection
- Cleavage Conditions :
- Stability :
- Applications :
Mtt vs. Boc (tert-butoxycarbonyl)
- Cleavage Conditions :
- Orthogonality :
- Mtt-L-Lys(Fmoc)-OH achieves 42% yield .
Mtt vs. Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)
- Cleavage Conditions :
- Selectivity :
Mtt vs. Trt (trityl)
- Cleavage Conditions :
- Applications :
Data Tables
Table 1: Comparison of Protecting Groups for Lysine Derivatives
Q & A
Q. What is the structural and functional role of Mtt-L-Lys(Fmoc)-OH in Fmoc-based solid-phase peptide synthesis (SPPS)?
this compound is a dual-protected lysine derivative where:
- The α-amino group is shielded by the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile and removed during SPPS cycles using piperidine.
- The ε-amino group is protected by the Mtt (4-methyltrityl) group, which is highly acid-labile (removable with 1–2% trifluoroacetic acid (TFA) in dichloromethane (DCM)).
Q. Key applications :
- Enables site-specific orthogonal protection for branched or cyclic peptides.
- Critical for synthesizing peptides with multiple lysine residues (e.g., antigen-presenting scaffolds like MAPs or TASPs) .
Table 1 : Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 624.77 g/mol | |
| Purity (HPLC) | ≥98% | |
| Melting Point | 140–150°C | |
| Storage Conditions | -20°C (powder), 2–8°C (solid) |
Q. How should this compound be stored and handled to maintain stability?
- Storage :
- Safety Precautions :
Advanced Research Questions
Q. How can the Mtt group be selectively removed without compromising other acid-sensitive protecting groups (e.g., Boc or Wang resin linkages)?
Methodology :
- Deprotection conditions :
- Key considerations :
- The Mtt group’s high acid sensitivity allows selective removal while preserving tert-butyl (Boc) or Wang resin esters.
- Monitor deprotection efficiency via HPLC or mass spectrometry to avoid over-exposure to TFA, which may cleave other groups.
Table 2 : Deprotection Parameters
| Reagent System | Time | Compatibility Notes |
|---|---|---|
| 1% TFA/DCM | 30 min | Preserves Boc, Wang resin linkages |
| AcOH/TFE/DCM (1:2:7) | 1 hr | Reduces risk of side reactions |
Q. What strategies optimize coupling efficiency of this compound in sterically hindered peptide sequences?
Experimental Design :
- Activation reagents : Use HOBt (1-hydroxybenzotriazole) or Oxyma with DIC (diisopropylcarbodiimide) to minimize racemization.
- Solvent optimization : High-dielectric solvents (e.g., DMF) improve solubility of the bulky Mtt-protected residue.
- Coupling time : Extend to 2–4 hours for sterically challenging sequences, with double couplings if necessary .
Case Study :
In cyclic cholecystokinin analog synthesis, extended coupling times (4 hr) and 2× molar excess of activated this compound achieved >95% incorporation efficiency .
Q. How is this compound applied in synthesizing complex architectures like cyclic peptides or antigen-presenting scaffolds?
Applications :
- Cyclic peptides : The Mtt group enables ε-amine-directed side-chain-to-side-chain cyclization. Example: Cyclic CCK-8 analogs synthesized via Mtt deprotection followed by intramolecular amidation .
- Multiple antigenic peptides (MAPs) : Oligolysine cores with Mtt protection allow sequential assembly of antigenic epitopes on solid supports .
Q. Analytical Validation :
Q. What analytical methods ensure purity and identity of this compound during synthesis?
Methodology :
- HPLC : Use a C18 column with UV detection (265 nm for Fmoc). Typical retention time: 12–14 min (gradient: 20–80% acetonitrile/0.1% TFA over 20 min) .
- TLC : Spot on silica plates (mobile phase: chloroform/methanol/acetic acid, 85:10:5). Rf ≈ 0.4 for this compound .
- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 625.3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
